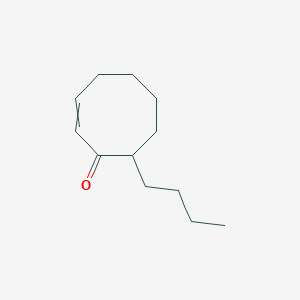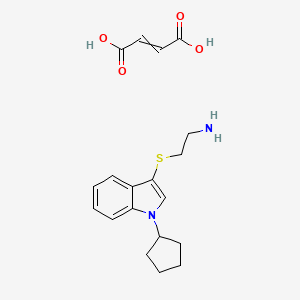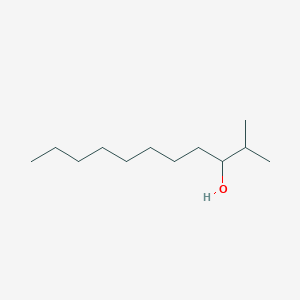
2-Methyl-3-undecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-undecanol is an organic compound classified as a secondary alcohol. It has the molecular formula C12H26O and a molecular weight of 186.34 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an undecane chain, with a methyl group attached to the second carbon. It is a colorless liquid with a mild odor and is insoluble in water but soluble in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-3-undecanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (such as 2-undecanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves the reduction of 2-undecanone using reducing agents like sodium borohydride or lithium aluminum hydride . This method is efficient and yields high purity products. The reaction is typically conducted in an organic solvent such as ethanol or diethyl ether.
化学反应分析
Types of Reactions: 2-Methyl-3-undecanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Methyl-3-undecanone.
Reduction: Corresponding hydrocarbons.
Substitution: Alkyl halides.
科学研究应用
2-Methyl-3-undecanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
作用机制
The mechanism of action of 2-Methyl-3-undecanol, particularly its antifungal activity, involves disrupting the plasma membrane of fungal cells. This disruption inhibits the function of integral proteins and enzymes, leading to cell death . The compound’s hydrophobic alkyl chain interacts with the lipid bilayer, increasing membrane fluidity and permeability, which ultimately compromises cell integrity.
相似化合物的比较
1-Undecanol: A primary alcohol with a similar carbon chain length but different functional group positioning.
2-Undecanone: A ketone with a similar structure but different functional group, leading to different chemical properties and reactivity.
2-Methyl-2-undecanol: Another secondary alcohol with the hydroxyl group on the second carbon, leading to different steric and electronic effects.
Uniqueness: 2-Methyl-3-undecanol is unique due to its specific positioning of the hydroxyl and methyl groups, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
属性
CAS 编号 |
60671-36-5 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC 名称 |
2-methylundecan-3-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11-13H,4-10H2,1-3H3 |
InChI 键 |
YOZVHCUUMOCJNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
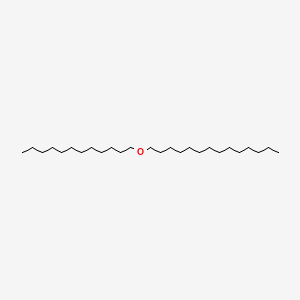
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
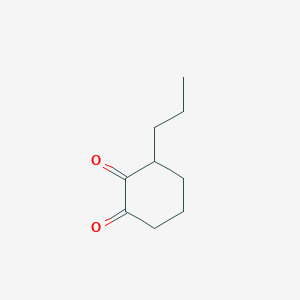
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
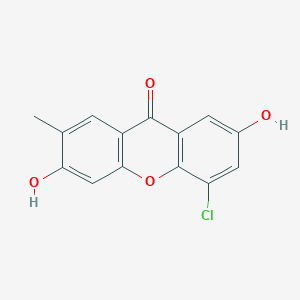
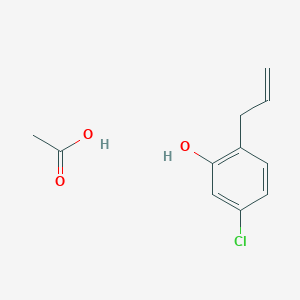

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
